4-Methoxybenzaldehyde N-cyclohexylthiosemicarbazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzaldehyde N-cyclohexylthiosemicarbazone typically involves the reaction of 4-methoxybenzaldehyde with N-cyclohexylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzaldehyde N-cyclohexylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various thiosemicarbazide derivatives.
Scientific Research Applications
4-Methoxybenzaldehyde N-cyclohexylthiosemicarbazone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Methoxybenzaldehyde N-cyclohexylthiosemicarbazone involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit biological activity. These complexes can interfere with the function of enzymes and other proteins, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzaldehyde thiosemicarbazone
- 4-Hydroxy-3-methoxybenzaldehyde N-cyclohexylthiosemicarbazone
- 3-Hydroxy-4-methoxybenzaldehyde N-cyclohexylthiosemicarbazone
Uniqueness
4-Methoxybenzaldehyde N-cyclohexylthiosemicarbazone is unique due to its specific structural features, such as the methoxy group and the cyclohexyl ring. These features contribute to its distinct chemical reactivity and biological activity compared to other thiosemicarbazones .
Properties
Molecular Formula |
C15H21N3OS |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H21N3OS/c1-19-14-9-7-12(8-10-14)11-16-18-15(20)17-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H2,17,18,20)/b16-11+ |
InChI Key |
DTGRCZKMUBEENP-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=S)NC2CCCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=S)NC2CCCCC2 |
Origin of Product |
United States |
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